

An In-depth Technical Guide to Tetraethyl 1,8-Octanediphosphonate

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Compound of Interest

Compound Name:	<i>Tetraethyl 1,8-octanediphosphonate</i>
CAS No.:	5943-61-3
Cat. No.:	B611301

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Introduction: The Architectural Versatility of Long-Chain Diphosphonates

Long-chain α,ω -diphosphonates, such as **Tetraethyl 1,8-octanediphosphonate**, represent a fascinating class of molecules that bridge the gap between simple organic linkers and functional organophosphorus compounds. The presence of two phosphonate ester groups at the termini of a flexible eight-carbon alkyl chain imparts a unique combination of properties, including chelating abilities, potential for surface modification, and utility as precursors in the synthesis of more complex molecules. This guide provides a comprehensive technical overview of **Tetraethyl 1,8-octanediphosphonate**, from its synthesis and characterization to its potential applications in research and development. The methodologies and analyses presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this and similar long-chain diphosphonates in their work.

Core Synthesis: The Michaelis-Arbuzov Reaction

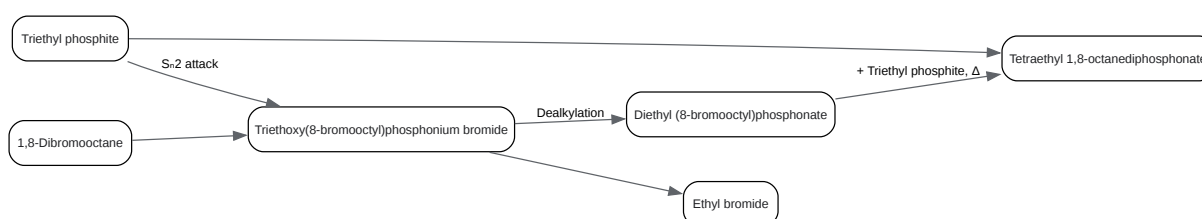
The cornerstone of phosphonate synthesis is the venerable Michaelis-Arbuzov reaction, a powerful and versatile method for the formation of a carbon-phosphorus bond.[1][2][3][4] This reaction classically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, proceeding through a quasi-phosphonium salt intermediate that subsequently dealkylates to yield the thermodynamically stable phosphonate. For the synthesis of **Tetraethyl 1,8-octanediphosphonate**, this reaction is adapted to a difunctional substrate, 1,8-dibromooctane, to install phosphonate groups at both ends of the alkyl chain.

Reaction Causality and Mechanistic Insight

The choice of the Michaelis-Arbuzov reaction is dictated by its reliability and high functional group tolerance. The reaction mechanism is a two-step process:

- **Nucleophilic Attack:** The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks one of the primary carbon atoms of 1,8-dibromooctane in an SN2 fashion. This forms a triethoxy(8-bromooctyl)phosphonium bromide intermediate.
- **Dealkylation:** The bromide ion then attacks one of the ethyl groups of the phosphonium salt, also via an SN2 mechanism, to yield the mono-phosphonate and ethyl bromide. This process is then repeated at the other end of the octane chain to afford the desired diphosphonate.

The reaction is typically driven to completion by heating, which facilitates the dealkylation step. An excess of triethyl phosphite is often used to ensure complete conversion of the dibromoalkane.



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Caption: Michaelis-Arbuzov synthesis of **Tetraethyl 1,8-octanediphosphonate**.

Detailed Experimental Protocol (Representative)

This protocol is a representative example for the synthesis of **Tetraethyl 1,8-octanediphosphonate** based on established Michaelis-Arbuzov procedures for similar compounds.

Materials:

- 1,8-Dibromooctane (98%)
- Triethyl phosphite (98%)
- Toluene, anhydrous
- Magnesium sulfate, anhydrous
- Dichloromethane
- Deionized water

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel is charged with 1,8-dibromooctane (13.6 g, 50 mmol).
- Anhydrous toluene (100 mL) is added to dissolve the 1,8-dibromooctane.
- The addition funnel is charged with triethyl phosphite (20.8 g, 125 mmol, 2.5 equivalents).
- The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring.
- Triethyl phosphite is added dropwise from the addition funnel to the refluxing solution over a period of 1 hour.
- After the addition is complete, the reaction mixture is maintained at reflux for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation to yield **Tetraethyl 1,8-octanediphosphonate** as a colorless to pale yellow oil.

Work-up and Purification:

- The cooled reaction mixture is transferred to a separatory funnel.
- The organic layer is washed sequentially with deionized water (2 x 50 mL) and brine (50 mL).
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
- The resulting crude oil is purified by vacuum distillation (Kugelrohr or short-path distillation apparatus) to obtain the pure product.

Physicochemical and Spectroscopic Characterization

A thorough characterization of **Tetraethyl 1,8-octanediphosphonate** is essential for its identification and for understanding its properties.

Property	Value	Source
CAS Number	5943-61-3	[5][6][7]
Molecular Formula	C ₁₆ H ₃₆ O ₆ P ₂	[6][7]
Molecular Weight	386.40 g/mol	[6][7]
Appearance	Colorless to pale yellow oil	Predicted
Boiling Point	> 200 °C at reduced pressure	Predicted
Solubility	Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); Insoluble in water.	Predicted

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **Tetraethyl 1,8-octanediphosphonate**. The expected chemical shifts and coupling patterns for ¹H, ¹³C, and ³¹P NMR are discussed below.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will be characterized by signals corresponding to the ethyl groups of the phosphonate esters and the methylene groups of the octane backbone.

- Ethyl Protons (CH₃): A triplet around δ 1.3 ppm, coupled to the methylene protons of the ethyl group.

- Ethyl Protons (OCH₂): A multiplet (doublet of quartets) around δ 4.1 ppm, coupled to both the methyl protons and the phosphorus atom.
- Octane Protons (P-CH₂): A multiplet around δ 1.7-1.9 ppm, coupled to the adjacent methylene protons and the phosphorus atom.
- Octane Protons (Internal CH₂): A broad multiplet around δ 1.3-1.6 ppm for the remaining methylene groups of the octane chain.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the ethyl groups and the octane chain. The carbons attached to the phosphorus atom will exhibit C-P coupling.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Ethyl Carbons (CH₃): A signal around δ 16 ppm.
- Ethyl Carbons (OCH₂): A doublet around δ 62 ppm due to coupling with the phosphorus atom.
- Octane Carbons (P-CH₂): A doublet around δ 25-30 ppm, with a large one-bond C-P coupling constant.
- Octane Carbons (Internal CH₂): Several signals in the range of δ 28-32 ppm.

³¹P NMR Spectroscopy:

The ³¹P NMR spectrum is a simple and diagnostic tool for phosphonates.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

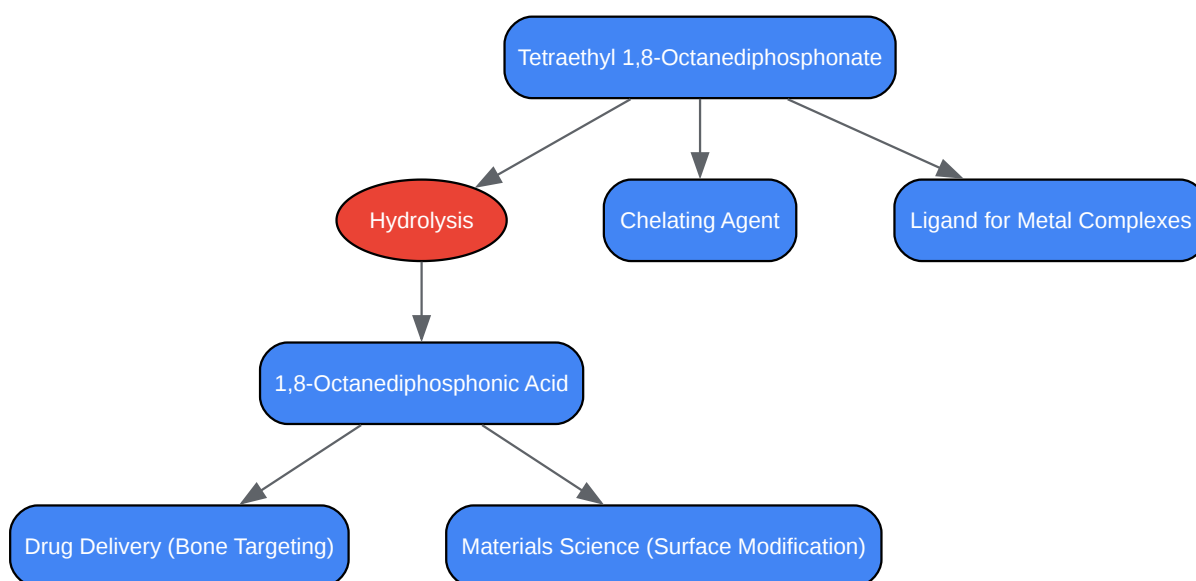
- A single signal is expected in the proton-decoupled ³¹P NMR spectrum, typically in the range of δ +25 to +35 ppm, which is characteristic of alkyl phosphonates.

Potential Applications

While specific applications of **Tetraethyl 1,8-octanediphosphonate** are not extensively documented in the literature, the properties of long-chain bisphosphonates suggest several promising areas of use for researchers and drug development professionals.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Precursors in Drug Delivery and Materials Science

The terminal phosphonate ester groups can be hydrolyzed to the corresponding bisphosphonic acid. Bisphosphonates are known for their strong affinity for bone minerals, making them valuable for targeting drugs to bone tissue.[17] The long, flexible octyl chain can serve as a linker to attach therapeutic agents or imaging probes. In materials science, these molecules can be used to modify the surface of metal oxides or to create self-assembled monolayers.[15]



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Caption: Potential application pathways for **Tetraethyl 1,8-octanediphosphonate**.

Chelating Agents and Ligands

The two phosphonate groups can act as a bidentate chelating agent for various metal ions.[20][21][22] The long alkyl chain provides solubility in organic media and can influence the coordination geometry and properties of the resulting metal complexes. These complexes may find applications in catalysis, as contrast agents in magnetic resonance imaging (MRI), or for the separation and extraction of metals.

Safety and Handling

Organophosphorus compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Tetraethyl 1,8-octanediphosphonate is a versatile molecule with a straightforward synthesis based on the robust Michaelis-Arbuzov reaction. Its bifunctional nature, with two phosphonate groups separated by a flexible octyl chain, opens up a range of potential applications in drug delivery, materials science, and coordination chemistry. This guide has provided a detailed technical overview, including a representative synthetic protocol, predicted spectroscopic data, and a discussion of its potential uses, to serve as a valuable resource for researchers exploring the rich chemistry of long-chain diphosphonates.

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